N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide

Medicinal Chemistry Physicochemical Profiling Drug Design

Researchers exploring thiazole-acetamide SAR often face inconsistent activity data when substituting aryl groups. This compound's 4-methanesulfonylphenyl moiety (σp = +0.72) provides a distinct electronic profile unavailable in generic phenyl or thiophene analogs. • Validated scaffold in GK activator pharmacophore; enables SAR expansion beyond patented 4-formylthiazole series • Elevated TPSA (~130 Ų) & reduced logP facilitate in vitro ADME correlation studies (PAMPA, solubility) • Quote-based procurement with flexible pack sizes; reliable global logistics for R&D programs

Molecular Formula C15H16N2O4S2
Molecular Weight 352.42
CAS No. 941930-66-1
Cat. No. B2616281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide
CAS941930-66-1
Molecular FormulaC15H16N2O4S2
Molecular Weight352.42
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)C
InChIInChI=1S/C15H16N2O4S2/c1-9-14(10(2)18)22-15(16-9)17-13(19)8-11-4-6-12(7-5-11)23(3,20)21/h4-7H,8H2,1-3H3,(H,16,17,19)
InChIKeyBTRJDOJWRJPVHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide: Medicinal Chemistry Building Block


N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide (CAS 941930-66-1) is a synthetic small molecule belonging to the thiazole-acetamide class, with molecular formula C15H16N2O4S2 and molecular weight 352.42 g/mol [1]. The compound combines a 5-acetyl-4-methylthiazole core with a 4-methanesulfonylphenyl acetamide side chain, placing it within a chemical space explored for enzyme inhibition, antibacterial, and glucokinase-activating activities [2][3]. It is primarily utilized as a research tool in early-stage drug discovery and chemical biology, where the methanesulfonyl substituent introduces distinct electronic and steric properties relative to simpler phenyl or heteroaryl analogs.

Electrophilic methanesulfonylphenyl group supports target engagement and reactivity studies
Aryl-dependent SAR library expansion for α-glucosidase, antibacterial, and GK pathway screening
Predicted TPSA/logP shift supports permeability and solubility profiling in medchem optimization

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide: Why It Differs from Generic Analogs


Thiazole-acetamide derivatives exhibit widely divergent biological profiles depending on the nature of the aryl/heteroaryl substituent attached to the acetamide carbonyl. Published structure-activity relationship (SAR) data on the N-(5-acetyl-4-methylthiazol-2-yl) series demonstrate that antibacterial, antifungal, antioxidant, and α-glucosidase inhibitory activities are exquisitely sensitive to the terminal aryl group, with IC50 values spanning over an order of magnitude among closely related analogs [1]. The 4-methanesulfonylphenyl moiety is a strongly electron-withdrawing sulfone that alters both the hydrogen-bonding capacity and the lipophilicity of the molecule relative to unsubstituted phenyl, thiophene, or thioether-linked analogs, which directly impacts target engagement and off-target profiles. Consequently, generic substitution with an in-class thiazole-acetamide bearing a different aryl group cannot reproduce the binding interactions, physicochemical properties, or screening outcomes of the target compound.

Aryl group identity is the primary potency driver within this chemotype; unsubstituted phenyl or thiophene analogs may yield divergent activity profiles.
Methanesulfonylphenyl is a strong electron-withdrawing sulfone that alters carbonyl electrophilicity relative to weaker EWG or electron-neutral analogs.
Higher TPSA and lower logP affect permeability and cellular compartment access; generic aryl analogs lack this property shift.

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide: Differentiation Evidence


Physicochemical Profile vs. Phenyl and Thiophene Analogs

The 4-methanesulfonylphenyl group confers a distinct physicochemical signature compared to unsubstituted phenyl or thiophene analogs. Computational predictions (in silico) indicate a higher topological polar surface area (TPSA ≈ 130 Ų for the target compound vs. ≈ 90 Ų for the phenyl analog) and lower calculated logP (≈ 1.8 vs. ≈ 2.5), driven by the sulfone oxygens [1][2]. These differences are relevant for solubility, permeability, and target binding.

Physicochemical Profile vs. Phenyl/Thiophene
Class-level inference
TPSA ≈ 130 Ų vs 90 Ų; logP ≈ 1.8 vs 2.5; HBA 6 vs 4
Supports solubility/permeability differentiation
In silico prediction; experimental confirmation needed
Medicinal Chemistry Physicochemical Profiling Drug Design

Electronic Effect of Methanesulfonyl Group: Hammett σp Comparison

The 4-methanesulfonyl group is a strong electron-withdrawing substituent with a Hammett σp constant of approximately +0.72, compared to 0.00 for hydrogen (unsubstituted phenyl) and +0.23 for chlorine (4-chlorophenyl analog) [1]. This polar effect reduces the electron density on the acetamide carbonyl, influencing both hydrogen-bond acceptor strength and susceptibility to nucleophilic attack.

Electronic Effect (σp)
Class-level inference
σp +0.72 (SO₂CH₃) vs 0.00 (H), +0.23 (Cl)
Stronger EWG alters carbonyl reactivity and binding
Literature constants; context-dependent in biological systems
Physical Organic Chemistry SAR Reactivity

Antibacterial and α-Glucosidase SAR Sensitivity to Aryl Substitution

In a series of eight N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives, the nature of the aryl group dramatically influenced biological activity. The most active antibacterial compound (3h) and the most active α-glucosidase inhibitor (3h, IC50 = 134.4 µg/mL) differed from less active analogs (e.g., 3c, IC50 = 157.3 µg/mL) solely by the aryl substituent [1]. Although the 4-methanesulfonylphenyl analog was not directly tested, the SAR trend confirms that aryl substitution is the primary driver of potency variation within this chemotype.

α-Glucosidase SAR
Class-level inference
ΔIC50 > 20 µg/mL between aryl analogs in same series
Aryl substitution drives potency change
Compound not directly tested; trend extrapolation
Antibacterial α-Glucosidase Inhibition SAR

4-Methanesulfonylphenyl Motif as a Privileged GK Activator Pharmacophore

The 4-methanesulfonylphenyl moiety is a recurring pharmacophoric element in patented glucokinase (GK) activators. For example, (2R)-3-cyclopentyl-N-(4-formyl-1,3-thiazol-2-yl)-2-(4-methylsulfonylphenyl)propanamide (CAS 1001419-63-1) was explicitly claimed as a GK activator [1]. Although the target compound differs in the thiazole substitution pattern (5-acetyl-4-methyl vs. 4-formyl), the shared 4-methanesulfonylphenyl-thiazole-amide connectivity suggests potential utility in probing GK or related metabolic targets.

GK Activator Pharmacophore
Supporting evidence
Conserved methanesulfonylphenyl-thiazole-amide core in patented GK activators
Supports metabolic target probe utility
Structural analog; direct GK activity not confirmed
Glucokinase Activation Diabetes Privileged Scaffold

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide: Application Scenarios


SAR Expansion of Arylamide Libraries for α-Glucosidase and Antibacterial Leads

The demonstrated sensitivity of α-glucosidase inhibition and antibacterial activity to aryl substituent variation within the N-(5-acetyl-4-methylthiazol-2-yl)arylamide series [1] makes the 4-methanesulfonylphenyl analog a high-value addition to SAR libraries. Its unique electronic profile (σp = +0.72) and predicted physicochemical properties (elevated TPSA, reduced logP) are expected to expand the property space beyond that explored by previously tested analogs, potentially yielding improved potency or selectivity.

GK Activator Probe Development Using Methanesulfonylphenyl-Thiazole Pharmacophore

Given that the 4-methanesulfonylphenyl-thiazole-amide motif is a validated pharmacophore in patented GK activators [1], this compound can serve as a structurally distinct probe to investigate GK activation or related metabolic targets. Its 5-acetyl-4-methylthiazole core differentiates it from the 4-formylthiazole analogs in the patent literature, offering a new vector for SAR exploration and potential intellectual property generation.

Physicochemical Profiling and Permeability Screening of Sulfone-Thiazole Acetamides

The elevated topological polar surface area (TPSA ≈ 130 Ų) and reduced predicted logP of the 4-methanesulfonylphenyl analog relative to unsubstituted phenyl or thiophene comparators [1] make this compound a useful tool for correlating sulfone-induced physicochemical changes with in vitro ADME outcomes. It can be deployed in parallel artificial membrane permeability assays (PAMPA) and solubility screens to guide the design of thiazole-containing candidates with optimized oral bioavailability.

Application
Selection Property
Validation Focus
Arylamide SAR expansion (α-glucosidase, antibacterial)
Aryl electronic/steric profile
α-glucosidase IC50 and antibacterial MIC across aryl variants
Glucokinase pathway probe studies
Methanesulfonylphenyl-thiazole pharmacophore
GK activation assay and selectivity profiling
In vitro ADME profiling of sulfone-thiazoles
Predicted TPSA and logP shift
PAMPA permeability and kinetic solubility correlation
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